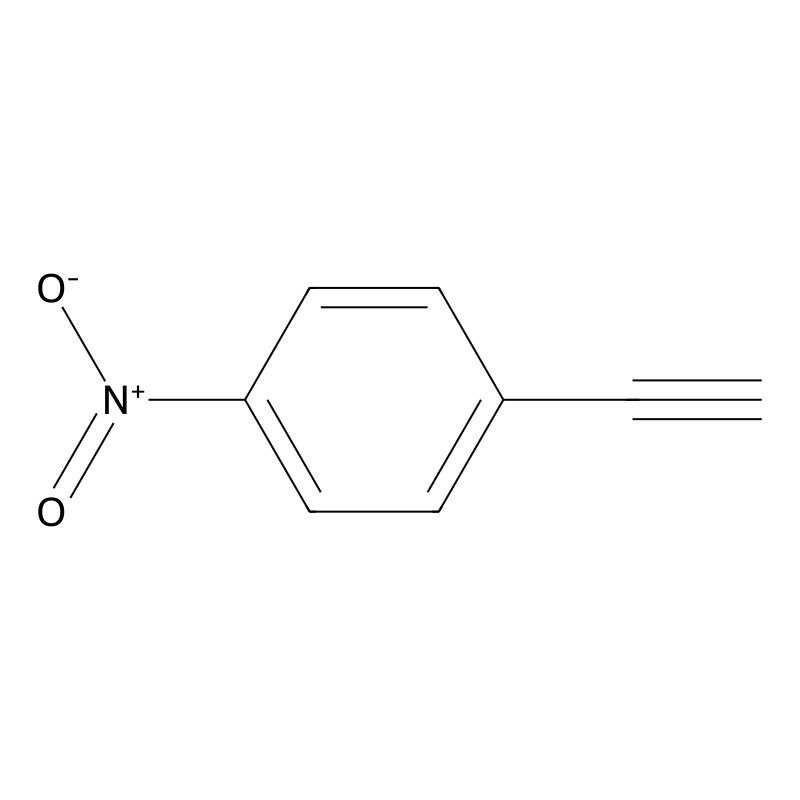1-Ethynyl-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylethyne, is an organic compound with the chemical formula C₈H₅NO₂. It is a pale yellow solid with a melting point of 148-150 °C. The synthesis of 1-ethynyl-4-nitrobenzene has been reported using various methods, including Sonogashira coupling, Castro-Stephens coupling, and the Cadiot-Chodkiewicz reaction. [Source: Sigma-Aldrich product page, ]
Potential Applications:
Research suggests that 1-ethynyl-4-nitrobenzene may have potential applications in various scientific fields, including:
- Organic synthesis: It can serve as a building block for the synthesis of more complex molecules due to the presence of the ethynyl group, which can participate in various coupling reactions. [Source: Journal of the American Chemical Society, doi: 10.1021/ja00262a021]
- Material science: The nitro group and the ethynyl group in the molecule can contribute to interesting electronic and structural properties, making it a potential candidate for the development of new materials with specific functionalities. [Source: Journal of Materials Chemistry, doi: 10.1039/C5TA08451A]
- Biomedical research: Studies have explored the potential use of 1-ethynyl-4-nitrobenzene derivatives in the development of new drugs and probes for biomedical applications. However, further research is needed to fully understand its potential and limitations in this field. [Source: European Journal of Medicinal Chemistry, doi: 10.1016/j.ejmech.2012.02.029]
1-Ethynyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₅NO₂ and a CAS Registry Number of 937-31-5. It features a nitro group (-NO₂) attached to a benzene ring, which also contains an ethynyl group (-C≡CH) at the para position relative to the nitro group. This compound is characterized by its yellow crystalline solid form and is known for its reactivity due to the presence of both the ethynyl and nitro functional groups. The compound's structure can be represented as follows:
textNO2 | C≡C - C6H4
- Nitro group: Nitro compounds can be explosive under certain conditions, particularly in the presence of heat, strong acids, or bases. It is important to handle them with care and consult safety data sheets before use.
- Ethynyl group: Alkynes, like the ethynyl group, are weakly acidic and can react with strong bases. Additionally, they are flammable and can be ignited by heat or spark.
- Nucleophilic Substitution: The nitro group can act as a leaving group, allowing for nucleophilic substitution reactions.
- Click Chemistry: It can undergo azide-alkyne cycloaddition, a type of click reaction that forms triazoles when reacted with azides under appropriate conditions .
- Reduction Reactions: The nitro group can be reduced to an amine, making it useful in synthetic organic chemistry.
The biological activity of 1-Ethynyl-4-nitrobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group suggests potential activity against certain pathogens or cancer cells, although further research is needed to establish its efficacy and mechanism of action.
Several synthesis methods for 1-Ethynyl-4-nitrobenzene have been documented:
- Sonogashira Coupling: This method involves coupling a terminal alkyne with a halogenated nitrobenzene using palladium catalysts.
- Nitration of Ethynylbenzene: Starting from ethynylbenzene, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
- General Click Reaction: As noted earlier, 1-Ethynyl-4-nitrobenzene can also be synthesized through click chemistry involving azides .
1-Ethynyl-4-nitrobenzene has several applications in research and industry:
- Synthetic Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Material Science: Due to its unique properties, it may be used in developing new materials with specific electronic or optical characteristics.
- Bioconjugation: Its reactive ethynyl group allows for bioconjugation applications in labeling or modifying biomolecules.
Interaction studies involving 1-Ethynyl-4-nitrobenzene focus on its reactivity with other chemical entities. These include:
- Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution makes it a candidate for studying reaction mechanisms involving nucleophiles.
- Biological Interactions: Research into how this compound interacts with biological systems could reveal potential therapeutic uses or toxicological effects.
1-Ethynyl-4-nitrobenzene shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Nitrophenylacetylene | Structure | Similar ethynyl group; used in organic synthesis. |
| 1-Nitro-2-butyne | Structure | Contains a nitro group; different alkyl substituent. |
| 3-Nitrophenylacetylene | Structure | Nitro group at meta position; differing reactivity. |
Uniqueness of 1-Ethynyl-4-nitrobenzene
What sets 1-Ethynyl-4-nitrobenzene apart from these compounds is its specific arrangement of functional groups, which affects its chemical reactivity and potential applications. The combination of an ethynyl group and a para-positioned nitro group allows for unique synthetic pathways and interactions that are not possible with other structural arrangements.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








